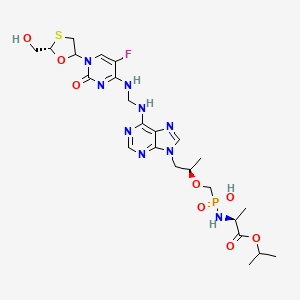
Emtricitabine Dephenyl Tenofovir Alafenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emtricitabine Dephenyl Tenofovir Alafenamide is a combination of two antiviral agents, Emtricitabine and Tenofovir Alafenamide. These compounds are primarily used in the treatment and prevention of HIV-1 infection. Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI), while Tenofovir Alafenamide is a nucleotide reverse transcriptase inhibitor (NtRTI). Together, they work to inhibit the replication of the HIV virus, thereby reducing the viral load in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine involves the use of a fluorinated cytidine analog
Industrial Production Methods: Industrial production of these compounds involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity, adhering to stringent regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Emtricitabine and Tenofovir Alafenamide undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for their activation and metabolism in the body .
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, the stability of these compounds can be tested under acidic, basic, and oxidative conditions to ensure their efficacy and safety .
Major Products Formed: The major products formed from these reactions are the active metabolites that inhibit the HIV reverse transcriptase enzyme. These metabolites are crucial for the antiviral activity of the compounds .
Scientific Research Applications
Emtricitabine Dephenyl Tenofovir Alafenamide has a wide range of scientific research applications. In medicine, it is used for the treatment and prevention of HIV-1 infection. It is also being studied for its potential use in the treatment of hepatitis B virus (HBV) infection . In biology, these compounds are used to study viral replication and the mechanisms of antiviral resistance . In chemistry, they serve as models for the development of new antiviral agents .
Mechanism of Action
The mechanism of action of Emtricitabine and Tenofovir Alafenamide involves the inhibition of the HIV reverse transcriptase enzyme. Emtricitabine, a cytidine analog, is incorporated into the viral DNA, causing chain termination. Tenofovir Alafenamide, an adenosine analog, undergoes intracellular metabolism to form tenofovir diphosphate, which also inhibits the reverse transcriptase enzyme .
Comparison with Similar Compounds
Similar Compounds:
- Emtricitabine and Tenofovir Disoproxil Fumarate
- Bictegravir, Emtricitabine, and Tenofovir Alafenamide
- Dolutegravir, Emtricitabine, and Tenofovir Disoproxil Fumarate
Uniqueness: Emtricitabine Dephenyl Tenofovir Alafenamide is unique due to its improved safety profile and higher efficacy compared to similar compounds. Tenofovir Alafenamide, in particular, has been shown to have better renal and bone safety compared to Tenofovir Disoproxil Fumarate .
Properties
Molecular Formula |
C24H35FN9O8PS |
|---|---|
Molecular Weight |
659.6 g/mol |
IUPAC Name |
[(2R)-1-[6-[[[5-fluoro-1-[(2S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid |
InChI |
InChI=1S/C24H35FN9O8PS/c1-13(2)41-23(36)15(4)32-43(38,39)12-40-14(3)5-33-11-30-19-21(28-10-29-22(19)33)27-9-26-20-16(25)6-34(24(37)31-20)17-8-44-18(7-35)42-17/h6,10-11,13-15,17-18,35H,5,7-9,12H2,1-4H3,(H,26,31,37)(H,27,28,29)(H2,32,38,39)/t14-,15+,17?,18+/m1/s1 |
InChI Key |
VRYUFPOJFNCDBJ-COJCKYOVSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CS[C@H](O4)CO)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)O |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CSC(O4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


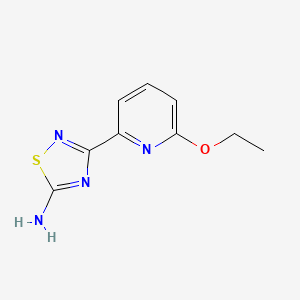


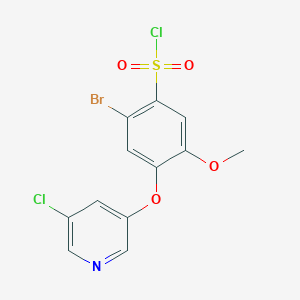
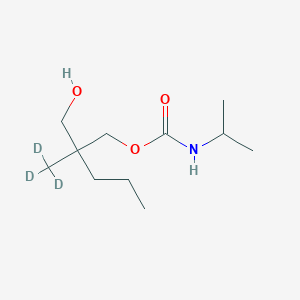
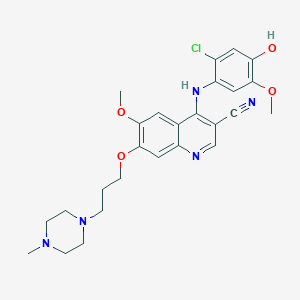
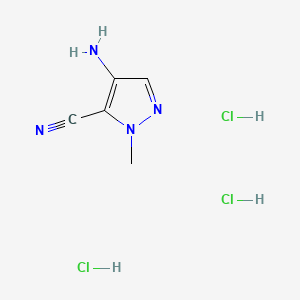

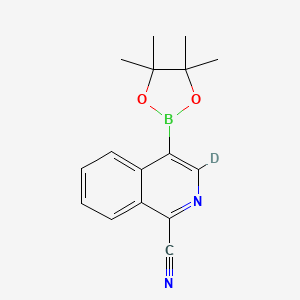
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)

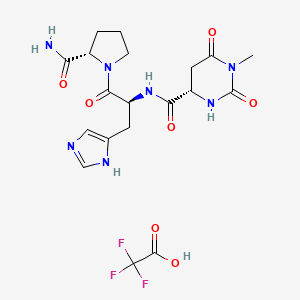
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
